Rel-(4aR,7aR)-octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide hydrochloride
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Overview
Description
Rel-(4aR,7aR)-octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide hydrochloride is a complex organic compound with a unique structure that includes a thiopyrano and pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(4aR,7aR)-octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide hydrochloride typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe final step often involves the oxidation of the sulfur atom to form the dioxide and the addition of hydrochloric acid to yield the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial in scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
Rel-(4aR,7aR)-octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiopyrano ring can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the dioxide group, reverting to a simpler thiopyrano structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Rel-(4aR,7aR)-octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Mechanism of Action
The mechanism by which Rel-(4aR,7aR)-octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[3,4-b]pyridines: These compounds share a similar pyrrole ring system but differ in the additional ring structures and functional groups.
Pyrrolo[3,4-b]quinolines: Similar in having a fused ring system but with different heteroatoms and oxidation states.
Uniqueness
Rel-(4aR,7aR)-octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide hydrochloride is unique due to its specific combination of a thiopyrano and pyrrole ring system with a dioxide group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill .
Properties
IUPAC Name |
(4aR,7aR)-2,3,4,4a,5,6,7,7a-octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S.ClH/c9-11(10)3-1-2-6-4-8-5-7(6)11;/h6-8H,1-5H2;1H/t6-,7+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNLTFVEUTZHEW-HHQFNNIRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC2S(=O)(=O)C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CNC[C@@H]2S(=O)(=O)C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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